Fmoc-beta-cyclopentyl-DL-alanine

Peptide Conformation β‑Turn Stabilization Hydrophobic Core Engineering

Cyclic peptide design often lacks rigid β-branched building blocks. Fmoc-β-cyclopentyl-DL-alanine fills this gap: • Introduces β-cycloalkyl branching to stabilize turn conformations in SPPS. • Mild Fmoc cleavage (piperidine) preserves acid-labile modifications. • High predicted LogP (5.57) aids membrane-interacting peptide design. Supply: ≥95% purity, store at 2-8°C, shipped ambient. Verify chiral purity if enantiomer needed.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 1219422-04-4; 1262802-59-4; 371770-32-0
Cat. No. B2546704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-cyclopentyl-DL-alanine
CAS1219422-04-4; 1262802-59-4; 371770-32-0
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)
InChIKeyNVZVRXJTMCMDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-cyclopentyl-DL-alanine Overview


Fmoc-beta-cyclopentyl-DL-alanine (CAS 1219422-04-4; also referenced as 1262802-59-4 and 371770-32-0) is an Fmoc‑protected, β‑substituted non‑proteinogenic amino acid. It comprises an alanine core bearing a cyclopentyl ring at the β‑carbon and an N‑terminal 9‑fluorenylmethyloxycarbonyl (Fmoc) protecting group . The compound is a white to off‑white solid with a predicted pKa of approximately 3.93, a calculated boiling point of ~598 °C, and a molecular weight of 379.45 g/mol . It is supplied primarily for use as a building block in solid‑phase peptide synthesis (SPPS), where the Fmoc group is cleaved under mild basic conditions (e.g., piperidine) to expose the amine for stepwise chain elongation .

Fmoc‑SPPS building block with mild piperidine deprotection
β‑cyclopentyl group provides cyclic steric constraint distinct from linear alkyl side chains
Racemic DL mixture and enantiopure L‑isomer available; select based on stereochemical requirement

Fmoc-beta-cyclopentyl-DL-alanine vs. Analogs


Fmoc‑beta‑cyclopentyl‑DL‑alanine cannot be replaced indiscriminately by simpler hydrophobic residues such as Fmoc‑alanine or Fmoc‑valine without altering peptide conformation, stability, and biological readouts. In cyclic hexapeptides, the presence of β‑branching at a specific position critically determines global structural stability: peptides lacking β‑branching at that locus exhibit markedly less ordered conformational ensembles [1]. The cyclopentyl substituent confers a distinct combination of hydrophobicity and conformational rigidity that diverges from the properties of linear alkyl side chains (e.g., isopropyl in valine) or smaller methyl groups (alanine) [2][3]. Consequently, substituting Fmoc‑beta‑cyclopentyl‑DL‑alanine with a different building block would alter the hydrophobic footprint, steric constraints, and backbone dynamics of the final peptide, potentially compromising target binding affinity or proteolytic stability [2][4].

Target
Fmoc‑β‑cyclopentyl‑DL‑alanine
Substitute
Fmoc‑alanine or Fmoc‑valine
The cyclopentyl ring introduces cyclic rigidity and a distinct hydrophobic footprint. Replacing it with linear alkyl residues may alter conformational ensemble, peptide stability, and target interaction profiles; direct interchange may require sequence‑specific validation.

Fmoc-beta-cyclopentyl-DL-alanine: Quantitative Comparisons


β-Cyclopentyl vs. Linear Alkyl β-Branched Side Chains

Fmoc‑beta‑cyclopentyl‑DL‑alanine bears a cyclopentyl ring directly on the β‑carbon, creating a conformationally restricted, hydrophobic side chain [1]. In contrast, the closest in‑class Fmoc‑protected analog, Fmoc‑valine, carries a linear isopropyl group. Cyclic hexapeptide studies demonstrate that β‑branching at a defined position is essential for achieving a well‑structured global conformational ensemble: peptides lacking β‑branching at that locus are significantly less ordered [2].

Side‑chain geometry
Class‑level
Cyclic C5 ring vs. linear isopropyl (valine)
Cyclic constraint may alter conformational ensemble
Cyclic hexapeptide model; no direct data for this compound
Peptide Conformation β‑Turn Stabilization Hydrophobic Core Engineering

Chiral Purity (HPLC)

The enantiomerically pure L‑isomer, Fmoc‑L‑cyclopentylalanine (CAS 371770‑32‑0), is commercially specified at ≥99.5% purity by chiral HPLC . This level of chiral purity is critical for SPPS campaigns requiring a single stereoisomer to avoid diastereomeric contamination.

Enantiomeric purity
Specification review
L‑isomer ≥99.5% vs. racemic ≥95% (HPLC)
Enantiopure form ensures stereochemical control
Supplier‑specified chiral HPLC values
Chiral Purity SPPS Quality Control Peptide Stereochemistry

Hydrophobicity and Stability Enhancement

Incorporation of cyclopentylalanine introduces a bulky, hydrophobic cyclopentyl ring that can reduce susceptibility to enzymatic degradation and enhance in vivo half‑life of therapeutic peptides [1]. The cyclopentyl group increases peptide hydrophobicity, potentially improving membrane permeability and binding interactions with hydrophobic target pockets [2].

Stability context
Class‑level
Reported increased proteolytic resistance from cyclopentyl incorporation
May support stability screening; class‑level inference
General unnatural amino acid literature
Proteolytic Stability Peptide Half‑Life Hydrophobic Core Engineering

SPPS Compatibility: Fmoc vs. Boc

Fmoc‑beta‑cyclopentyl‑DL‑alanine is engineered specifically for Fmoc‑based SPPS, enabling mild, orthogonal deprotection with piperidine that avoids racemization and preserves the integrity of the growing peptide chain [1]. Compared to Boc‑protected cyclopentylalanine, which requires acidic cleavage conditions, the Fmoc strategy offers superior compatibility with acid‑sensitive residues and post‑synthetic modifications .

Deprotection strategy
Method context
Fmoc: mild piperidine cleavage; Boc: requires TFA
Fmoc suited for acid‑sensitive peptide workflows
Standard SPPS methodology comparison
SPPS Efficiency Protecting Group Strategy Peptide Yield

LogP and Hydrophobicity vs. Alanine

Fmoc‑beta‑cyclopentyl‑DL‑alanine exhibits a predicted LogP of 5.57 , which is substantially higher than the predicted LogP of Fmoc‑alanine (~2.5–3.0 for comparable Fmoc‑amino acids). This increased lipophilicity directly impacts chromatographic behavior during peptide purification and the physicochemical properties of the final peptide.

Lipophilicity
Context‑dependent
Predicted LogP 5.57 vs. ~2.5–3.0 (alanine analog)
Higher logP may impact RP‑HPLC retention
Predicted values; experimental verification needed
Hydrophobicity LogP Retention Time

Optical Rotation Identity Check

The L‑isomer, Fmoc‑L‑cyclopentylalanine (CAS 371770‑32‑0), is characterized by defined specific optical rotations: [α]D20 = –17 ± 2° (C=1 in DMF) and [α]D20 = –8 ± 2° (C=1 in MeOH) . The racemic DL‑mixture (CAS 1219422‑04‑4) shows no net optical rotation.

Chiral QC check
Specification review
L‑form [α]D20 = –17±2°; DL‑form 0°
Supports rapid stereochemical identity check
In DMF at 20°C; supplier specification
Chiral Identity Quality Control Optical Rotation

Fmoc-beta-cyclopentyl-DL-alanine Applications


Cyclic Peptide Design with β-Branching

Fmoc‑beta‑cyclopentyl‑DL‑alanine is appropriate for solid‑phase synthesis of cyclic hexapeptides and other constrained peptides where β‑branching is required to stabilize specific turn conformations [1]. The cyclopentyl ring introduces cyclic steric restriction at the β‑position, distinguishing it from linear β‑branched residues such as valine. Researchers should verify that the conformational stabilization effect observed with β‑branching in model cyclic peptides [1] applies to their specific sequence, as no direct data exist for the cyclopentyl‑containing peptide.

Enantiopure L-Isomer Peptide Synthesis

When a defined stereochemistry is required at the cyclopentylalanine residue, procurement of the ≥99.5% enantiomerically pure L‑isomer (CAS 371770‑32‑0) is recommended over the racemic DL‑mixture (CAS 1219422‑04‑4) [1]. The high chiral purity specification reduces the risk of diastereomeric impurities that would otherwise complicate HPLC purification and potentially affect biological assay results. Optical rotation measurements ([α]D20 = –17 ± 2° in DMF) provide a straightforward in‑house quality check upon receipt [1].

Fmoc-SPPS with Acid-Labile Peptides

For peptide sequences containing acid‑sensitive residues (e.g., glycosylated amino acids, phosphorylated serines, or base‑labile protecting groups orthogonal to Fmoc), Fmoc‑beta‑cyclopentyl‑DL‑alanine enables mild, piperidine‑mediated deprotection that preserves these sensitive functionalities [1]. Laboratories already operating Fmoc‑SPPS instrumentation and protocols should select the Fmoc‑protected derivative rather than adapting workflows to accommodate Boc‑protected cyclopentylalanine, which would require stronger acidic cleavage conditions .

Hydrophobic Core Engineering for Membrane Peptides

The high predicted LogP (5.57) [1] makes Fmoc‑beta‑cyclopentyl‑DL‑alanine a candidate for increasing peptide hydrophobicity in the design of membrane‑interacting or cell‑penetrating peptides. The cyclopentyl group may enhance membrane partitioning and proteolytic stability through steric shielding of the peptide backbone . Procurement decisions should weigh the potential stability benefit against the possibility of reduced aqueous solubility, which may necessitate formulation adjustments during biological testing.

Application
Selection Property
Validation Focus
Cyclic peptide β‑branching design
Cyclic β‑substitution conformational effect
Verify β‑branching requirement in target sequence
Enantiopure L‑isomer synthesis
Chiral purity specification
Optical rotation QC upon receipt
Acid‑labile Fmoc‑SPPS
Orthogonal Fmoc deprotection
Acid‑sensitive residue compatibility
Hydrophobic core engineering
Predicted lipophilicity profile
Solubility and formulation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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